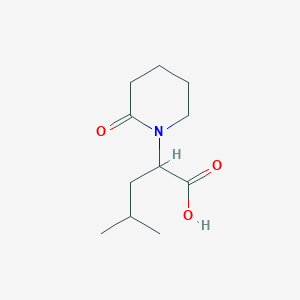
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid
Vue d'ensemble
Description
“4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The InChI code for “4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid” is 1S/C11H19NO3/c1-8(2)7-9(11(14)15)12-6-4-3-5-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15) . This code provides a specific and unique representation of its molecular structure .
Physical And Chemical Properties Analysis
“4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid” has a molecular weight of 213.28 g/mol . It is a powder at room temperature . The compound has a computed XLogP3-AA value of 1.5, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .
Applications De Recherche Scientifique
Thromboxane A2 Synthetase Inhibition and Receptor Blockade : One significant application of structurally related compounds is in the modulation of thromboxane A2 (TXA2) pathways. The compound R 68 070, which shares a thematic chemical backbone with the target molecule, has been shown to combine TXA2 synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual action is beneficial for investigating the roles and interactions of various metabolites of arachidonic acid in pathologies, showcasing a pharmacological tool for experimental and human disease models (Clerck et al., 1989).
NMDA Receptor Antagonism : Analogues of 2-amino-5-phosphonopentanoic acid (AP5), closely related to the target compound, have been synthesized and evaluated for their ability to act as competitive antagonists at the NMDA receptor, a critical component in neurophysiological processes. This application is indicative of the compound's potential in neurological research and as a tool for understanding glutamatergic signaling (Dappen et al., 2010).
Biomass-Derived Chemical Synthesis : The catalytic hydrogenation and oxidation of levulinic acid, a compound related to the target molecule, underscores the potential of such chemicals in producing valuable bio-based materials. This research avenue exemplifies the transition towards sustainable chemical processes, where compounds like 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid might find application in generating environmentally friendly solvents, fuels, or polymers (Gong et al., 2011).
Antiviral Activity : Compounds structurally similar to the target molecule have been investigated for their antiviral properties, particularly against human rhinovirus (HRV). This suggests a potential application in developing novel antiviral drugs that target specific viral mechanisms, a critical area of research in managing viral infections (Patick et al., 2005).
Safety And Hazards
The safety information for “4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)7-9(11(14)15)12-6-4-3-5-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWICUCZUETCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



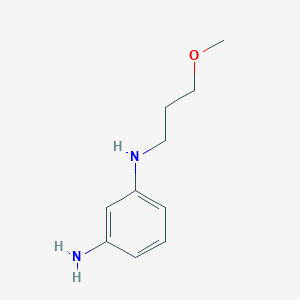
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
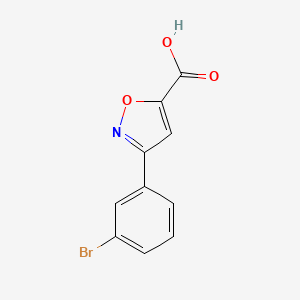

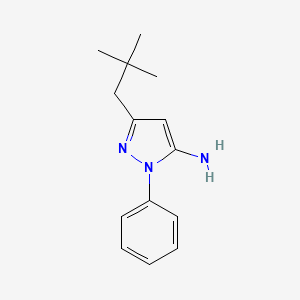
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
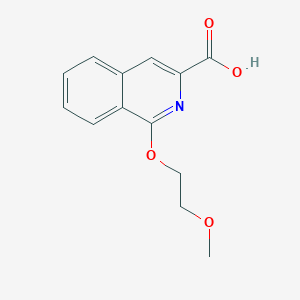
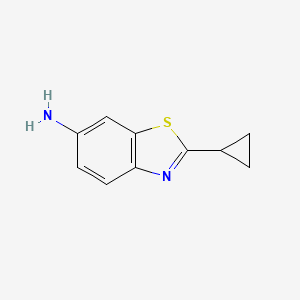
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
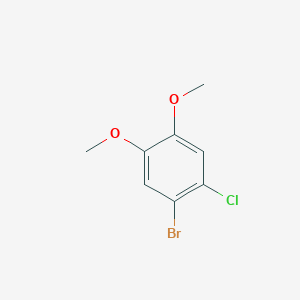
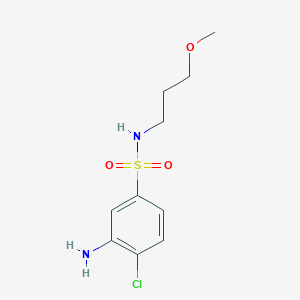
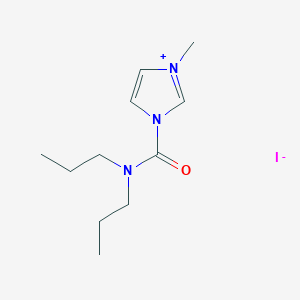
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
